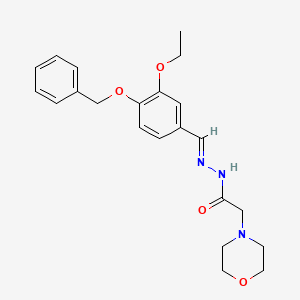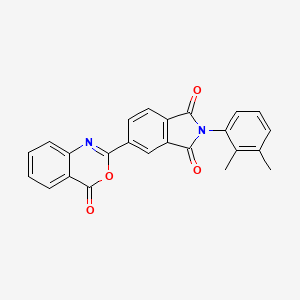![molecular formula C16H11BrFN3OS2 B11664138 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide CAS No. 303107-44-0](/img/structure/B11664138.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a bromine and fluorine substituted phenyl ring, and an acetohydrazide moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-Brom-2-fluorphenyl)methyliden]acetohydrazid umfasst in der Regel mehrere Schritte:
Bildung des Benzothiazolderivats: Der erste Schritt beinhaltet die Synthese des Benzothiazolderivats. Dies kann durch Reaktion von 2-Aminothiophenol mit Schwefelkohlenstoff und einer geeigneten Base, gefolgt von einer Cyclisierung, erreicht werden.
Synthese von Acetohydrazid: Der nächste Schritt beinhaltet die Herstellung von Acetohydrazid durch Reaktion von Ethylacetat mit Hydrazinhydrat.
Kondensationsreaktion: Der letzte Schritt beinhaltet die Kondensation des Benzothiazolderivats mit dem Acetohydrazid in Gegenwart eines geeigneten Katalysators und unter kontrollierten Bedingungen, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungsverfahren wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Benzothiazolring.
Reduktion: Reduktionsreaktionen können an der Hydrazid-Einheit auftreten, was möglicherweise zur Bildung von Hydrazinderivaten führt.
Substitution: Die Brom- und Fluoratome am Phenylring können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden üblicherweise verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Hydrazinderivate.
Substitution: Substituierte Phenylderivate.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie verwendet werden, um Metallkomplexe zu bilden, die als Katalysatoren in verschiedenen organischen Reaktionen wirken.
Organische Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Biologie
Antimikrobielle Aktivität: Die Verbindung hat sich als potenzielles antimikrobielles Mittel gegen verschiedene bakterielle und Pilzstämme erwiesen.
Enzymhemmung: Es kann als Inhibitor für bestimmte Enzyme wirken, was es in biochemischen Studien nützlich macht.
Medizin
Arzneimittelentwicklung: Die Verbindung wird auf ihren potenziellen Einsatz bei der Entwicklung neuer Arzneimittel untersucht, insbesondere wegen ihrer antimikrobiellen und krebshemmenden Eigenschaften.
Industrie
Materialwissenschaften: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-Brom-2-fluorphenyl)methyliden]acetohydrazid beinhaltet seine Wechselwirkung mit biologischen Zielmolekülen wie Enzymen und Rezeptoren. Die Verbindung kann an die aktive Stelle von Enzymen binden und deren Aktivität hemmen. Sie kann auch mit zellulären Rezeptoren interagieren und Signaltransduktionswege modulieren. Das Vorhandensein des Benzothiazolrings und des substituierten Phenylrings erhöht seine Bindungsaffinität und Spezifität.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The presence of the benzothiazole ring and the substituted phenyl ring enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazid
- N’-[(E)-(5-Brom-2-fluorphenyl)methyliden]acetohydrazid
Einzigartigkeit
Die Einzigartigkeit von 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-Brom-2-fluorphenyl)methyliden]acetohydrazid liegt in seinen kombinierten Strukturmerkmalen, die spezifische chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl des Benzothiazolrings als auch des substituierten Phenylrings ermöglicht vielfältige Wechselwirkungen mit biologischen Zielmolekülen, was es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung macht.
Eigenschaften
CAS-Nummer |
303107-44-0 |
|---|---|
Molekularformel |
C16H11BrFN3OS2 |
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11BrFN3OS2/c17-11-5-6-12(18)10(7-11)8-19-21-15(22)9-23-16-20-13-3-1-2-4-14(13)24-16/h1-8H,9H2,(H,21,22)/b19-8+ |
InChI-Schlüssel |
FGLBAUWQYQBCSO-UFWORHAWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)F |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11664057.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B11664074.png)

![4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11664096.png)

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664111.png)


![8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11664128.png)


![(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11664151.png)
